molecular formula C10H10O3 B3055004 Methyl 2-(2-oxoethyl)benzoate CAS No. 62723-81-3

Methyl 2-(2-oxoethyl)benzoate

Cat. No.: B3055004
CAS No.: 62723-81-3
M. Wt: 178.18 g/mol
InChI Key: BBXUUQXFFBJQBW-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxoethyl)benzoate is an organic compound with the molecular formula C11H12O3. It is an ester derived from benzoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its aromatic ring and ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-oxoethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include purification steps such as distillation and recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-oxoethyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzoate derivatives.

Scientific Research Applications

Methyl 2-(2-oxoethyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases, leading to the formation of benzoic acid and methanol. This hydrolysis reaction is crucial for the compound’s metabolic processing and its subsequent biological effects.

Comparison with Similar Compounds

Methyl 2-(2-oxoethyl)benzoate can be compared with other similar compounds, such as:

    Methyl benzoate: Similar in structure but lacks the oxoethyl group.

    Ethyl benzoate: An ester of benzoic acid with an ethyl group instead of a methyl group.

    Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Contains an additional methoxy group, making it more reactive in certain chemical reactions.

Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXUUQXFFBJQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437140
Record name Benzoic acid, 2-(2-oxoethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62723-81-3
Record name Benzoic acid, 2-(2-oxoethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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